Potassium 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-trifluoroborate
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Overview
Description
Potassium 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-trifluoroborate is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound is characterized by its potassium ion, a 7-methyl group, and a trifluoroborate moiety attached to a triazolopyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-trifluoroborate typically involves multiple steps, starting with the formation of the triazolopyridine core. One common method includes the reaction of enaminonitriles with appropriate reagents under microwave-mediated conditions to form the triazolopyridine structure[_{{{CITATION{{{_1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ...
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often requires careful control of temperature, pressure, and reaction time to achieve consistent results. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Potassium 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-trifluoroborate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce substituted analogs of the original compound.
Scientific Research Applications
Potassium 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-trifluoroborate has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Potassium 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-trifluoroborate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine derivatives
Pyrazolo[3,4-d]pyrimidines
Triazolopiperazines
Other trifluoroborate-containing compounds
Properties
IUPAC Name |
potassium;trifluoro-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)boranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3N3.K/c1-5-2-7-12-4-13-14(7)3-6(5)8(9,10)11;/h2-4H,1H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYBRSORZATJRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN2C(=NC=N2)C=C1C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3KN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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